molecular formula C14H12O2 B8360529 3-(Phenylmethyl)salicylaldehyde

3-(Phenylmethyl)salicylaldehyde

Cat. No.: B8360529
M. Wt: 212.24 g/mol
InChI Key: KPRWCZKBOOSXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Phenylmethyl)salicylaldehyde is a substituted salicylaldehyde derivative featuring a phenylmethyl (benzyl) group at the 3-position of the salicylaldehyde backbone. Salicylaldehyde (2-hydroxybenzaldehyde) is characterized by a hydroxyl (-OH) group at the 2-position and an aldehyde (-CHO) group at the 1-position of the benzene ring.

This compound is structurally significant in coordination chemistry, where it may act as a ligand precursor for Schiff base complexes. Such complexes are widely studied for catalytic, magnetic, and biological applications . The phenylmethyl group enhances lipophilicity, which can influence solubility and molecular interactions in organic or biological systems.

Properties

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

3-benzyl-2-hydroxybenzaldehyde

InChI

InChI=1S/C14H12O2/c15-10-13-8-4-7-12(14(13)16)9-11-5-2-1-3-6-11/h1-8,10,16H,9H2

InChI Key

KPRWCZKBOOSXCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=CC=C2)C=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-(Phenylmethyl)salicylaldehyde with structurally related salicylaldehyde derivatives and other aromatic aldehydes:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound N/A C₁₄H₁₂O₂ 212.24 Phenylmethyl at 3-position Ligand for metal complexes; enhanced hydrophobicity Inferred
3-Methoxysalicylaldehyde N/A C₈H₈O₃ 152.14 Methoxy (-OCH₃) at 3-position Forms vanadium(IV) complexes with improved solubility
3-(Hydroxymethyl)-5-methylsalicylaldehyde 65448-72-8 C₉H₁₀O₃ 166.17 Hydroxymethyl (-CH₂OH) at 3, methyl (-CH₃) at 5 Pharmaceutical intermediates; polar functional groups
3-Phenylbenzaldehyde 1204-60-0 C₁₃H₁₀O 182.22 Phenyl at 3-position (no hydroxyl) Organic synthesis; lacks H-bonding capability

Impact of Substituents on Physical and Chemical Properties

  • Solubility :

    • The phenylmethyl group in this compound reduces polarity, decreasing solubility in polar solvents (e.g., water) compared to 3-methoxysalicylaldehyde or 3-(hydroxymethyl)-5-methylsalicylaldehyde. Methoxy and hydroxymethyl groups enhance hydrophilicity .
    • 3-Phenylbenzaldehyde, lacking a hydroxyl group, is even less polar than salicylaldehyde derivatives .
  • Metal Coordination Behavior: In Schiff base complexes, electron-donating groups (e.g., methoxy) increase electron density at the phenolic oxygen, stabilizing metal-oxygen bonds. For example, vanadium(IV) complexes with 3-methoxysalicylaldehyde exhibit distorted octahedral geometries .
  • Acidity and Reactivity :

    • The hydroxyl group in salicylaldehyde derivatives has a pKa ~8–10. Substituents like phenylmethyl (moderately electron-donating) may slightly reduce acidity compared to electron-withdrawing groups (e.g., nitro).

Research Findings and Key Contrasts

  • Synthetic Utility: 3-Methoxysalicylaldehyde and its derivatives are preferred for water-soluble metal complexes, whereas this compound is suited for hydrophobic environments . 3-Phenylbenzaldehyde, lacking a hydroxyl group, cannot form Schiff bases but serves as a precursor in Grignard reactions .

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